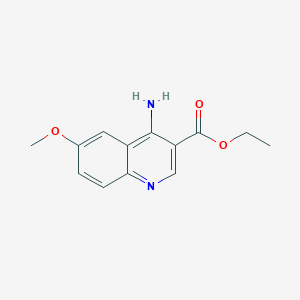

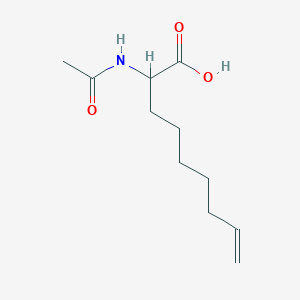

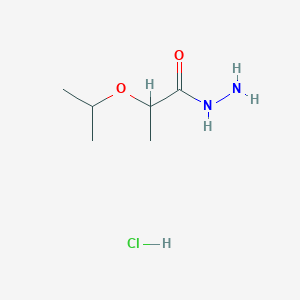

![molecular formula C21H21N3O4 B1284474 1-{[2-(2H-1,3-苯并二氧杂环-5-基)咪唑并[1,2-a]吡啶-3-基]甲基}哌啶-4-羧酸 CAS No. 904814-29-5](/img/structure/B1284474.png)

1-{[2-(2H-1,3-苯并二氧杂环-5-基)咪唑并[1,2-a]吡啶-3-基]甲基}哌啶-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives has been explored in several studies. One approach involved the cyclization of aminopyridines with chloro ketones to yield imidazo[1,2-a]pyridines, which were further modified at the 3-position to produce primary amines. These amines were then treated with various reagents to yield compounds with potential antiulcer properties, although they did not show significant antisecretory activity . Another study described the preparation of imidazo[1,2-a]pyridine carboxylic acid derivatives through alkylation/cyclization, selective chlorination, and Suzuki cross-coupling/hydrolysis reactions . Additionally, the synthesis of 1-methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid and its derivatives was reported, with some compounds being tested for antituberculotic activity .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the presence of the imidazo[1,2-a]pyridine core, which can be functionalized at various positions to yield a wide range of compounds with different biological activities. The presence of substituents such as carboxylic acid groups, amides, and amines can significantly influence the properties and potential applications of these molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridine derivatives include cyclization, alkylation, chlorination, and cross-coupling reactions. These reactions are often followed by further functionalization steps to introduce additional pharmacophores or to optimize the biological activity of the compounds. For example, the Willgerodt-Kindler reaction was investigated to obtain derivatives with potential tuberculostatic activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure and the nature of their substituents. These properties can affect the solubility, stability, and reactivity of the compounds, which are important factors in their potential as therapeutic agents. The studies reviewed did not provide detailed information on the physical and chemical properties of the specific compound "1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid" .

科学研究应用

合成和衍生物

- 该化合物是一系列新型苯并[4,5]咪唑并[1,2-a]吡啶衍生物的一部分,合成用于在药物化学和材料科学中的潜在应用。衍生物是通过涉及 2,4-二氧代-4-芳基丁酸乙酯衍生物的反应产生的,并表现出多种化学性质 (Goli-Garmroodi 等人,2015 年)。

- 一项关于吡啶衍生物功能化反应的研究,包括与所讨论化合物类似的那些,探索了各种化学反应和结构表征,提供了对其化学行为和潜在应用的见解 (Yıldırım 等人,2005 年)。

在成像和诊断中的应用

- 该化合物的骨架参与了混合配体三羰基配合物的开发,用于标记生物活性分子。这些复合物在医学成像和诊断中得到应用,特别是在示踪剂水平研究中 (Mundwiler 等人,2004 年)。

药用应用

- 咪唑并[1,2-a]吡啶的衍生物,该化合物在结构上与之相关,已被合成并评估其抗结核活性,表明在开发抗结核药物中具有潜在用途 (Bukowski,1984 年)。

- 类似地,该化合物的骨架是 Aurora 激酶抑制剂合成的一部分,表明其在癌症治疗研究中的效用 (Robert Henry,James,2006 年)。

- 咪唑并[1,2-a]吡啶-3-甲酰胺衍生物,在结构上与该化合物相关,已被设计和合成,对药物敏感和耐药的 MTB 菌株表现出相当大的活性,表明在结核病治疗中具有潜力 (Lv 等人,2017 年)。

材料科学中的潜力

- 一项关于咪唑并吡啶衍生物合成及其在材料科学中的应用的研究,特别是在创建更有效的气相色谱法中,表明在分析化学中具有潜在用途 (Anisuzzaman 等人,2000 年)。

未来方向

属性

IUPAC Name |

1-[[2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyridin-3-yl]methyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c25-21(26)14-6-9-23(10-7-14)12-16-20(22-19-3-1-2-8-24(16)19)15-4-5-17-18(11-15)28-13-27-17/h1-5,8,11,14H,6-7,9-10,12-13H2,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSGQDLPCYUOOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=C(N=C3N2C=CC=C3)C4=CC5=C(C=C4)OCO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587669 |

Source

|

| Record name | 1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid | |

CAS RN |

904814-29-5 |

Source

|

| Record name | 1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

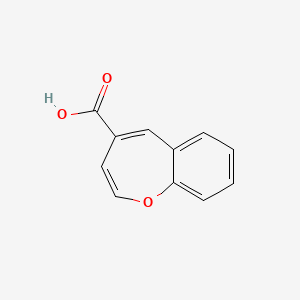

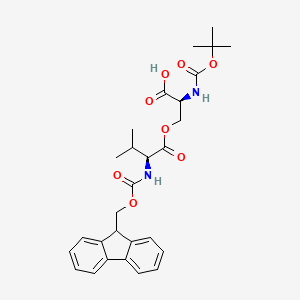

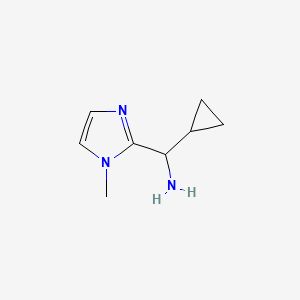

![4-((2,3-Dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B1284407.png)